3-Ethyl-3-methoxyazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methoxyazetidine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 3-ethyl-3-methoxyazetidine hydrochloride typically involves the reaction of 3-ethylazetidine with methanol in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Ethyl-3-methoxyazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-3-methoxyazetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a receptor inverse agonist, particularly for GABA receptors, which play a crucial role in the regulation of neurotransmission and cognitive functions . The exact molecular pathways involved are still under investigation, but it is believed to modulate the activity of these receptors, leading to its observed effects.
Comparison with Similar Compounds
3-Ethyl-3-methoxyazetidine hydrochloride can be compared with other azetidine derivatives, such as:
3-Methoxyazetidine hydrochloride: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
3-Ethylazetidine:
Azetidine hydrochloride: The simplest form of azetidine, used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of the ethyl and methoxy groups, which confer specific chemical reactivity and potential biological activities that are distinct from its analogs .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-ethyl-3-methoxyazetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-6(8-2)4-7-5-6;/h7H,3-5H2,1-2H3;1H |
InChI Key |
QAYOJFYHLXVXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.